molecular formula C8H8N2O3 B3055146 2-(4-Nitrophenyl)acetamide CAS No. 6321-12-6

2-(4-Nitrophenyl)acetamide

Cat. No.: B3055146
CAS No.: 6321-12-6
M. Wt: 180.16 g/mol
InChI Key: MQNBMOUEKNYZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This solid compound serves as a valuable building block and intermediate in chemical synthesis, particularly in the preparation of dyes . The acetamide group attached to a nitrophenyl backbone makes it a relevant derivative for studying nitration products and their behavior under various conditions . As a nitro-aromatic compound, it can be a key starting material for the synthesis of more complex molecules, including those with potential biological activity . Researchers can utilize this compound in the development of new synthetic methodologies and in photodegradation studies due to the light-absorbing properties of the nitro group . The product is classified with the signal word "Warning" and has the hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Handling should occur in a well-ventilated place, and appropriate personal protective equipment, including gloves and eye/face protection, should be worn. This compound must be stored sealed in a dry environment at room temperature . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNBMOUEKNYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283608
Record name 2-(4-Nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6321-12-6
Record name NSC32436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 4 Nitrophenyl Acetamide and Its Analogues

Established Synthetic Routes to 2-(4-Nitrophenyl)acetamide

The preparation of this compound has traditionally relied on two primary and robust synthetic routes: the nitration of N-phenylacetamide and the acylation of 4-nitroaniline (B120555). These methods are well-documented and widely utilized due to their reliability and accessibility of starting materials.

Nitration of N-Phenylacetamide via Electrophilic Aromatic Substitution

The direct nitration of N-phenylacetamide is a classic example of an electrophilic aromatic substitution reaction. jcbsc.orgresearchgate.net In this process, N-phenylacetamide is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). jcbsc.orgresearchgate.net The reaction proceeds through the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring of N-phenylacetamide.

The acetamide (B32628) group (-NHCOCH₃) is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. researchgate.net However, due to steric hindrance from the acetamide group, the major product formed is the para-isomer, this compound. researchgate.net A minor amount of the ortho-isomer, 2-(2-nitrophenyl)acetamide, is also typically produced. jcbsc.orgresearchgate.net The reaction is exothermic and requires careful temperature control, usually below 20°C, to minimize side reactions and ensure the desired regioselectivity. jcbsc.orgresearchgate.netresearchgate.net Glacial acetic acid is often employed as a solvent. jcbsc.org

A modified procedure involves dissolving acetanilide (B955) in nitric acid at a low temperature (0-5°C) and then slowly adding this solution to pre-cooled sulfuric acid, maintaining a temperature of 0 to -10°C. google.com This method is reported to improve yields and minimize the formation of the ortho-isomer. google.com

Table 1: Reaction Parameters for the Nitration of N-Phenylacetamide

ReagentsSolventTemperatureKey Outcome
HNO₃/H₂SO₄Glacial Acetic Acid< 20°CPredominantly para-isomer formed. jcbsc.orgresearchgate.net
HNO₃/H₂SO₄None0 to -10°CImproved yield of para-isomer. google.com

Acylation Reactions Employing 4-Nitroaniline Precursors

An alternative and widely used approach involves the acylation of 4-nitroaniline. This method is particularly valuable due to the poor nucleophilicity of the amino group in 4-nitroaniline, which is deactivated by the strongly electron-withdrawing nitro group. beilstein-journals.org

Direct acylation of 4-nitroaniline with acetylating agents like acetic anhydride (B1165640) or acetyl chloride can be challenging but is a common method. beilstein-journals.orgresearchgate.net The reaction often requires a base to neutralize the acid byproduct and drive the reaction forward. For instance, the acylation of 4-nitroaniline with acetic anhydride can be carried out in the presence of hydrotalcite in water, offering a green and efficient alternative. researchgate.net

Another strategy to overcome the low reactivity of 4-nitroaniline involves using more reactive acylating agents or activating the aniline (B41778). For example, a novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide starts with the acyl chlorination of para-nitroaniline with a chloroacetic agent, followed by methylation. google.com

Advanced Synthetic Approaches for this compound Derivatives

The development of more complex analogues of this compound necessitates the use of more sophisticated synthetic strategies. These advanced methods offer greater control over the final structure and allow for the introduction of diverse functionalities.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction for the synthesis of this compound derivatives. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com

For instance, the synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is achieved through the nucleophilic acyl substitution of 2-methyl-5-nitroaniline (B49896) with chloroacetyl chloride. smolecule.com The electron-withdrawing nitro group in the aniline substrate reduces the nucleophilicity of the amino group, sometimes requiring base catalysis or elevated temperatures to facilitate the reaction. smolecule.com Similarly, N-(2-Methyl-4-nitrophenyl)acetamide can be synthesized by the acylation of 2-methyl-4-nitroaniline (B30703) with acetylating agents.

The synthesis of 2-azido-N-(4-nitrophenyl)acetamide from 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide (B81097) in an ethanol (B145695)/water mixture is another example of a nucleophilic substitution reaction. scispace.com

Table 2: Examples of Nucleophilic Acyl Substitution for Derivative Synthesis

Starting MaterialReagentProduct
2-methyl-5-nitroanilineChloroacetyl chloride2-chloro-N-(2-methyl-5-nitrophenyl)acetamide smolecule.com
2-methyl-4-nitroanilineAcetic anhydrideN-(2-Methyl-4-nitrophenyl)acetamide
2-chloro-N-(4-nitrophenyl)acetamideSodium azide2-azido-N-(4-nitrophenyl)acetamide scispace.com

Regioselective Functionalization Techniques

Regioselective synthesis is crucial for preparing specifically substituted derivatives of this compound. This involves controlling where new functional groups are introduced on the aromatic ring.

One approach is the regioselective nitration of substituted anilines. For example, the nitration of N-phenylacetamide derivatives can be controlled to favor the ortho position using specific reagents like Fe(NO₃)₃·9H₂O as a promoter and nitro source. rsc.org Another method involves the electrochemical oxidation of acetaminophen (B1664979) in the presence of nitrite (B80452) ions, leading to the regioselective synthesis of nitroacetaminophen derivatives. acs.org

Furthermore, the alkylation of larger molecular scaffolds can be controlled to introduce the N-(4'-nitrophenyl)acetamide fragment in a regioselective manner. For example, p-tert-butylthiacalix researchgate.netarenes have been functionalized with N-(4'-nitrophenyl)acetamide fragments, where the substitution pattern (1,2- or 1,3-disubstituted) can be influenced by the choice of base. beilstein-journals.org

Multi-step Synthetic Pathways for Complex Analogues

The construction of complex analogues often requires multi-step synthetic sequences. These pathways allow for the gradual build-up of molecular complexity and the introduction of various functional groups.

An example is the synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, which starts from 4-nitroaniline and 2-chlorobenzoyl chloride to form a benzoyl derivative. smolecule.com This intermediate is then acetylated. smolecule.com Such multi-step syntheses often involve a combination of the reactions discussed above, including acylation, nitration, and substitution reactions.

The synthesis of novel thiazolidine-2,4-dione-acridine hybrids also utilizes a multi-step approach where a 2-bromo-N-(4-nitrophenyl)acetamide intermediate is formed and subsequently used in substitution reactions to build the final complex molecule. mdpi.com Similarly, the synthesis of novel quinoline (B57606) derivatives can involve multi-component reactions followed by further modifications. nih.gov

A bioinorganic nanohybrid catalyst has been developed for the multi-step synthesis of acetaminophen, which involves the hydrolysis of 4-nitrophenyl acetate (B1210297) to 4-nitrophenol, followed by hydrogenation and subsequent acylation. researchgate.net

Optimization of Reaction Conditions and Catalytic Systems

The strategic selection of solvents and catalysts is paramount in directing the outcome of the synthesis of this compound and its derivatives. These factors not only affect the solubility of reactants and reagents but also play a direct role in the reaction mechanism, influencing the formation of intermediates and the activation energy of the reaction pathways.

The solvent medium is a critical parameter in the synthesis of this compound and its analogues, impacting both the reaction's yield and the purity of the final product. The choice of solvent can influence reactant solubility, stabilize transition states, and facilitate the separation of products from byproducts.

In the purification phase of N-(4-nitrophenyl)acetamide, which is often synthesized via the nitration of acetanilide, the use of a binary solvent system is particularly effective. researchgate.netjcbsc.org A mixture of ethanol and water has been shown to significantly improve both the output and the purity of the crystallized product. researchgate.netjcbsc.org The ortho-isomer byproduct, o-nitroacetanilide, is more soluble in more polar solvents, allowing for its selective removal during the crystallization of the desired para-isomer. jcbsc.org Research has demonstrated that recrystallizing the crude product from various ethanol-water concentrations (from 20% to 80% ethanol) substantially increases its purity. jcbsc.org

For the synthesis of analogues, solvent choice is equally critical. In the copper-catalyzed "click chemistry" synthesis of 1,4-disubstituted 1,2,3-triazole acetamide derivatives, various solvent systems were tested. semanticscholar.org It was found that a combination of water with other more polar solvents gave superior yields compared to less polar systems. semanticscholar.org In the synthesis of another analogue, N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred to ensure the solubility of the reactants. In some cases, solvent-free conditions have proven to be the most effective. For instance, the synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide was optimized under solvent-free conditions at 132°C, which provided the best yield. seejph.com

The following table summarizes the effects of different solvent systems on the synthesis or purification of this compound and its analogues.

Compound/AnalogueSolvent SystemEffectReference
N-(4-nitrophenyl)acetamideEthanol-Water MixtureImproves yield and purity during crystallization by separating isomers. researchgate.netjcbsc.org
1,4-Disubstituted 1,2,3-Triazole Acetamide DerivativesWater in combination with polar solvents (e.g., DMF, n-butanol)Higher yields compared to less polar solvent systems. semanticscholar.org
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamideDMF or DMSOEnhances solubility of reactants, facilitating the reaction.
2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamideAcetonitrile (B52724) (CH₃CN)Used as a solvent for the reaction, which is refluxed at 110°C. mdpi.com
N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamideSolvent-FreeOptimal condition, providing an 80% yield. seejph.com

Catalysts are fundamental to the synthesis of this compound and its analogues, enabling reactions to proceed under milder conditions and with greater selectivity. Both acidic and basic catalysts play crucial roles in various synthetic steps.

Acidic Catalysis: The quintessential synthesis of N-(4-nitrophenyl)acetamide involves the nitration of N-phenylacetamide using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netjcbsc.org In this electrophilic aromatic substitution, sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring. jcbsc.org The reaction temperature must be carefully controlled to prevent over-nitration and ensure the primary formation of the para-substituted product over the ortho-isomer. researchgate.net

For the synthesis of analogues, other acidic catalysts have been employed. In a solvent-free synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide, trichloroacetic acid was found to be an effective catalyst, yielding the product in 80% after 64 minutes. seejph.com In the same study, montmorillonite (B579905) K10 clay, a solid acid catalyst, was also used, providing a 61% yield, demonstrating the utility of heterogeneous catalysts in these transformations. seejph.com

Basic Catalysis: Basic catalysts are frequently used in the synthesis of analogues of this compound, often to facilitate acylation or alkylation reactions. For example, in the synthesis of N-(2-Methyl-4-nitrophenyl)acetamide via the acylation of 2-methyl-4-nitroaniline with acetic anhydride, a base such as pyridine (B92270) or triethylamine (B128534) is used. The base serves to neutralize the acetic acid byproduct, driving the reaction to completion.

Similarly, in the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, a two-step process starting from p-nitroaniline involves both an acid-binding agent and a basic catalyst. google.com In the first step (acylation with chloroacetyl chloride), sodium carbonate is used as an acid-binding agent. google.com In the subsequent methylation step, a basic catalyst like potassium carbonate is employed to facilitate the reaction. google.com Potassium carbonate is also used as the base in the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. mdpi.com

The role of various catalysts in the synthesis of the target compound and its analogues is detailed in the table below.

Compound/AnalogueCatalystTypeRole in ReactionReference
N-(4-nitrophenyl)acetamideSulfuric Acid (H₂SO₄)AcidCatalyzes the formation of the nitronium ion (NO₂⁺) for electrophilic aromatic substitution. researchgate.netjcbsc.org
N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamideTrichloroacetic AcidAcidCatalyzes the condensation reaction under solvent-free conditions. seejph.com
N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamideMontmorillonite K10 ClaySolid AcidActs as a heterogeneous catalyst for the synthesis. seejph.com
N-(2-Methyl-4-nitrophenyl)acetamidePyridine or TriethylamineBaseNeutralizes acid byproduct during acylation.
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamidePotassium CarbonateBaseActs as a catalyst in the methylation step. google.com
2-Chloro-N-(4-nitrophenyl)acetamideSodium CarbonateBaseUsed as an acid-binding agent during acylation. google.com
2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamidePotassium CarbonateBaseActs as a base in the etherification and amidation sequence. mdpi.com

Reaction Mechanisms and Chemical Reactivity of 2 4 Nitrophenyl Acetamide

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

The nitrophenyl group in 2-(4-Nitrophenyl)acetamide is a key site for electrophilic aromatic substitution reactions. The presence of the nitro group, a strong deactivating group, and the acetamide (B32628) group, an activating group, significantly influences the regioselectivity and rate of these reactions.

Formation and Electrophilic Attack by Nitronium Ion

The nitration of an aromatic ring, a classic example of electrophilic aromatic substitution, involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting nitric acid with a strong acid catalyst, such as sulfuric acid. researchgate.net The nitronium ion then attacks the electron-rich π system of the aromatic ring. researchgate.netjcbsc.org In the case of a substituted benzene (B151609) ring like that in this compound, the existing substituents direct the incoming electrophile to specific positions on the ring.

Regioselectivity Influenced by Electronic and Steric Effects of Substituents

The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its electron density. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. ontosight.ai

In this compound, the acetamido group at position 1 and the nitro group at position 4 dictate the outcome of further electrophilic substitution. The activating effect of the acetamido group and the deactivating effect of the nitro group work in concert to direct incoming electrophiles. The positions ortho to the acetamido group (positions 2 and 6) and meta to the nitro group (positions 2 and 6) are the most likely sites for substitution. However, steric hindrance from the acetamido group can influence the final product distribution, often favoring substitution at the less hindered position. jcbsc.org

Nucleophilic Reactivity and Associated Organic Transformations

The chemical structure of this compound also allows for various nucleophilic reactions. The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution. evitachem.com More frequently, the amide linkage and the benzylic protons of the acetamide side chain are involved in nucleophilic transformations.

The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-nitrophenylacetic acid and ammonia (B1221849) or an amine, respectively. smolecule.comsmolecule.com The chloroacetyl group in related compounds is known to be reactive towards nucleophilic substitution. ontosight.ai Furthermore, derivatives of this compound can be synthesized through acylation reactions. For instance, reacting 4-nitroaniline (B120555) with chloroacetyl chloride produces 2-chloro-N-(4-nitrophenyl)acetamide. ontosight.aiijpsr.info

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo a range of reduction reactions, making it a valuable synthetic handle in organic chemistry. nih.gov

Reductions Leading to Amino Derivatives

One of the most significant transformations of the nitro group in this compound is its reduction to an amino group (-NH₂), yielding 2-(4-aminophenyl)acetamide (B1267592). researchgate.net This reaction is a cornerstone in the synthesis of various pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.net

Commonly employed reducing agents for this transformation include metals in acidic media, such as iron, zinc, or tin(II) chloride with hydrochloric acid. smolecule.comsmolecule.comresearchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used and efficient method. google.com The choice of reducing agent can be crucial for achieving high yields and purity, as some methods may lead to the formation of impurities. google.com The resulting amino compound, 2-(4-aminophenyl)acetamide, is a key intermediate in the synthesis of dyes and pharmaceuticals, including paracetamol. researchgate.netresearchgate.net

Other Significant Organic Transformations and Derivatizations

Beyond the primary reactions discussed, this compound and its derivatives can participate in a variety of other organic transformations. For example, the amino group of 2-(4-aminophenyl)acetamide can be further functionalized through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring.

The acetamide moiety can also be modified. For instance, N-alkylation can occur at the amide nitrogen. smolecule.com Additionally, the active methylene (B1212753) group adjacent to the carbonyl can potentially be involved in condensation reactions under appropriate basic conditions. The versatility of the functional groups present in this compound makes it a valuable building block in the synthesis of more complex molecules with diverse applications. ontosight.aicymitquimica.com

Spectroscopic and Analytical Characterization of 2 4 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within 2-(4-Nitrophenyl)acetamide can be determined.

The proton NMR (¹H NMR) spectrum of this compound offers a distinct signature of its molecular structure. The spectrum is characterized by signals corresponding to the aromatic protons of the para-substituted nitrobenzene (B124822) ring, the methylene (B1212753) protons of the acetamide (B32628) side chain, and the amide proton.

The aromatic region typically displays a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the nitro group. The methylene protons adjacent to the carbonyl group and the aromatic ring appear as a singlet, while the amide (N-H) proton also gives rise to a broad singlet. The chemical shifts are generally reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to NO₂)~8.29d (doublet)~8.5
Aromatic H (meta to NO₂)~7.40d (doublet)~8.5
Methylene (-CH₂-)~3.86s (singlet)N/A
Amide (-NH-)~10.25s (singlet, broad)N/A

Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis.

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the methylene carbon, and the four unique carbon atoms of the nitrophenyl group.

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The carbon atom attached to the nitro group (ipso-carbon) and the other quaternary carbon of the aromatic ring will also have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the benzene ring.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)~171.1
C-NO₂ (ipso)~153.2
Aromatic CH (ortho to NO₂)~124.1
Aromatic CH (meta to NO₂)~121.9
Quaternary Aromatic C~126.3
Methylene (-CH₂-)~22.9

Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis.

For more complex analogues of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation. researchgate.net These experiments provide correlation information between different nuclei within the molecule. mnstate.edu

Common 2D NMR techniques that would be applied to analogues include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is particularly useful for tracing the connectivity of protons within a spin system, such as identifying adjacent protons on an aromatic ring or in an aliphatic chain. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). It provides a clear map of which protons are bonded to which carbons, greatly simplifying the assignment of both ¹H and ¹³C spectra. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. It is instrumental in piecing together different fragments of a molecule by showing connections across quaternary carbons and heteroatoms. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. It is crucial for determining the stereochemistry and conformation of molecules in solution. numberanalytics.com

By employing a combination of these 2D NMR techniques, the complete and unambiguous assignment of all proton and carbon signals in complex analogues of this compound can be achieved. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FTIR spectrum will prominently feature absorption bands characteristic of the amide and nitro functional groups. jcbsc.org Key vibrational modes include the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group. jcbsc.org Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Key FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)~3340-3275Strong
Aromatic C-H Stretch~3100-3000Medium
C=O Stretch (Amide I)~1678-1660Strong
N-O Asymmetric Stretch (Nitro)~1559-1527Very Strong
C=C Aromatic Ring Stretch~1600-1450Medium-Strong
N-H Bend (Amide II)~1560Medium
N-O Symmetric Stretch (Nitro)~1355-1310Strong
Aromatic C-H Bend (out-of-plane)~847Strong

Note: The exact wavenumbers and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film). jcbsc.orgnih.gov

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band. researchgate.net The aromatic ring vibrations, including the ring breathing mode, will also be prominent. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 4: Key Raman Shifts for this compound and Related Compounds

Vibrational Mode Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3050Medium
C=O Stretch~1670Medium
Aromatic Ring Stretch~1600, 1571Strong
N-O Asymmetric Stretch (Nitro)~1570Medium
N-O Symmetric Stretch (Nitro)~1355Very Strong
Aromatic Ring Breathing~1038Medium

Note: Raman data for the specific compound can be limited; values are based on analysis of structurally similar nitrophenyl derivatives. researchgate.net

Correlation of Vibrational Modes with Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding the bonding within the this compound molecule. The vibrational frequencies observed in the spectra correspond to specific stretching, bending, and torsional motions of the atoms. The correlation between these modes and the molecular structure provides a detailed fingerprint of the compound. nih.gov

The structure of this compound contains several key functional groups: a primary amide (-CONH2), a nitro group (-NO2), a methylene bridge (-CH2-), and a para-substituted benzene ring. The vibrational frequencies for these groups are well-characterized. For instance, the amide group exhibits characteristic N-H stretching vibrations, typically in the range of 3170-3370 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide, known as the Amide I band, is a strong absorption that appears in the region of 1630-1695 cm⁻¹.

The nitro group is identified by its strong symmetric and antisymmetric stretching vibrations. esisresearch.org The antisymmetric stretching (νas(NO2)) is typically found in the 1500–1580 cm⁻¹ region, while the symmetric stretching (νs(NO2)) appears around 1335–1380 cm⁻¹. esisresearch.orgresearchgate.net The presence of the benzene ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methylene group shows characteristic symmetric and asymmetric C-H stretching between 2850 and 2960 cm⁻¹. A detailed assignment of the principal vibrational modes is presented in the table below.

Table 1: Correlation of Predicted Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amide (-CONH₂)N-H Stretch3170 - 3370 researchgate.net
C=O Stretch (Amide I)1630 - 1695 researchgate.net
Nitro (-NO₂)Antisymmetric Stretch1500 - 1580 esisresearch.org
Symmetric Stretch1335 - 1380 esisresearch.orgresearchgate.net
Aromatic RingC-H Stretch3000 - 3100
C=C Stretch1450 - 1600 mdpi.com
Methylene (-CH₂)C-H Stretch2850 - 2960 mdpi.com
Amide/AromaticC-N Stretch1250 - 1340 mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). chromatographyonline.comyoutube.com This process not only ionizes the molecule to form a molecular ion (M⁺•) but also imparts significant excess energy, leading to extensive and reproducible fragmentation. chromatographyonline.com For this compound (molar mass: 180.16 g/mol ), the EI-MS spectrum would show a molecular ion peak at m/z 180. nih.govnist.gov

The fragmentation pattern provides a structural fingerprint. A prominent peak in the GC-MS data for this compound is observed at m/z 137. nih.gov This fragment likely corresponds to the loss of the acetamido group radical (•CH2CONH2, mass 58) and rearrangement, or more specifically, the formation of a nitrotropylium ion or a related stable species. Other significant fragments would arise from the cleavage of the amide and nitro groups.

Table 2: Predicted EI-MS Fragmentation for this compound
m/z ValueProposed Fragment IonNeutral Loss
180[C₈H₈N₂O₃]⁺• (Molecular Ion)-
137[C₇H₅NO₂]⁺••CH₂NH₂ or •CH₃ + •CONH
136[C₇H₆NO₂]⁺•CONH₂
106[C₇H₆O]⁺••NO₂ + H₂O
92[C₆H₆N]⁺•CH₂CO + •NO₂
77[C₆H₅]⁺•CH₂CONH₂ + NO₂

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov It is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would typically be analyzed in a protonating mobile phase (e.g., water/acetonitrile (B52724) with formic acid). The resulting spectrum would be dominated by the protonated molecular ion [M+H]⁺ at an m/z of 181.16. nih.gov Depending on the solvent system and the presence of salts, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 203.14) or the potassium adduct [M+K]⁺ (m/z 219.12) may also be observed. The minimal fragmentation allows for the unambiguous determination of the molecular weight. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically coupled with a Time-of-Flight (TOF) mass analyzer. The analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, primarily as singly charged ions. rsc.org While MALDI-TOF is more commonly employed for large biomolecules like proteins and polymers, it can be used for small organic molecules. uni-saarland.desemanticscholar.org For this compound, MALDI-TOF would be expected to produce the protonated molecule [M+H]⁺ at m/z 181.16, similar to ESI-MS. This technique is especially valuable when analyzing the compound in complex mixtures or when it is conjugated to a larger entity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. lcms.cz The UV-Vis spectrum provides information about the electronic structure and conjugation within a molecule. researchgate.net

The this compound molecule contains several chromophores: the phenyl ring, the nitro group, and the carbonyl group of the amide. These groups give rise to characteristic electronic transitions, primarily π→π* and n→π. libretexts.org The benzene ring itself has π→π transitions, which are modified by the attached substituents. The nitro group, a strong electron-withdrawing group, and the acetamide group extend the conjugation of the system. This extended conjugation results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. libretexts.org

For the related isomer N-(4-nitrophenyl)acetamide, absorption maxima (λmax) have been reported at approximately 316 nm, 223 nm, and 201 nm. jcbsc.org A sensor molecule containing the N-(4-nitrophenyl)acetamide moiety showed a strong absorption band at 327 nm. mdpi.com It is expected that this compound will exhibit a strong π→π* transition at a similar wavelength (around 300-330 nm) due to the conjugated system involving the nitrophenyl group. A weaker n→π* transition, associated with the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, may also be observed. uzh.ch

Table 3: Predicted Electronic Transitions for this compound
Transition TypeChromophoreExpected λmax (nm)Reference
π→πNitrophenyl conjugated system~300 - 330 mdpi.comjcbsc.org
π→πBenzene Ring~200 - 230 jcbsc.org
n→π*NO₂ and C=O groups> 330 (weak) libretexts.orguzh.ch

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for its purification and purity assessment. ajpaonline.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used techniques. jru.edu.in

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. jru.edu.in For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. sielc.comsielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase would be a gradient or isocratic mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the area of the analyte peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress and assess sample purity. jcbsc.orgjru.edu.in For TLC analysis of this compound, a silica (B1680970) gel plate serves as the stationary phase, and a mixture of nonpolar and polar organic solvents, such as ethyl acetate (B1210297) and hexane, is used as the mobile phase. jcbsc.org The compound and any impurities are separated based on their differential polarity and affinity for the stationary phase. The components are visualized as spots under UV light (due to the UV-active chromophore) or by staining. The purity is qualitatively assessed by the presence of a single spot, and the retention factor (Rf) value can be used for identification purposes. jru.edu.in

Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(4-Nitrophenyl)acetamide, DFT calculations are instrumental in elucidating its three-dimensional structure and the distribution of electrons within the molecule.

Once the optimized geometry is obtained, analysis of the electronic structure can be performed. This includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. For aromatic nitro compounds, the HOMO is often localized on the phenyl ring, while the LUMO can be concentrated on the electron-withdrawing nitro group, facilitating charge transfer interactions.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 The power of an atom to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |

Note: The values for this compound would be derived from specific DFT calculations not available in the public domain.

DFT calculations can also predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The results are often presented as a theoretical infrared (IR) and Raman spectrum.

By comparing the calculated vibrational spectra with experimentally recorded spectra, a detailed assignment of the observed absorption bands to specific vibrational modes can be made. For this compound, key vibrational modes would include the N-H and C=O stretching of the acetamide (B32628) group, the symmetric and asymmetric stretching of the NO₂ group, and various vibrations associated with the phenyl ring. Theoretical calculations help to resolve ambiguities in experimental spectra and provide a more complete understanding of the molecule's vibrational behavior. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental data.

Conceptual DFT for Prediction of Chemical Reactivity

Conceptual DFT provides a framework for quantifying and predicting the chemical reactivity of molecules using various descriptors derived from the electron density. mdpi.comhakon-art.com These descriptors offer insights into how and where a molecule is likely to react.

The electrophilic and nucleophilic nature of this compound can be assessed using global reactivity descriptors. The electrophilicity index (ω), for instance, provides a quantitative measure of a molecule's ability to accept electrons. hakon-art.com Due to the presence of the strongly electron-withdrawing nitro group (-NO₂), this compound is expected to have a significant electrophilic character. Conversely, the nucleophilicity index (N), which can be calculated relative to a standard reference, would quantify its electron-donating ability. The presence of the amide group might confer some nucleophilic character, particularly at the nitrogen and oxygen atoms.

Beyond global descriptors that describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attacks. Fukui functions and local softness are key local descriptors. nih.gov By analyzing the values of these functions at different atomic sites in this compound, one can predict which atoms are most susceptible to attack. For an electrophilic attack, the sites with the highest value of the nucleophilic Fukui function (f⁻) would be the most reactive. For a nucleophilic attack, the sites with the highest electrophilic Fukui function (f⁺) would be targeted. For this compound, it is anticipated that the carbon atoms of the phenyl ring attached to the nitro group and the carbonyl carbon would be primary sites for nucleophilic attack, while the oxygen and nitrogen atoms could be sites for electrophilic attack.

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand binding to a protein's active site. ijrar.com These studies are fundamental in drug discovery and materials science.

For this compound, molecular docking could be employed to investigate its potential interactions with biological targets, such as enzymes. ijrar.com The process involves generating various conformations of the ligand (this compound) and placing them within the binding site of a target macromolecule. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating more favorable binding.

Such studies could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of a protein. For example, the amide group of the compound could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group's oxygen atoms could also serve as hydrogen bond acceptors. The phenyl ring can participate in π-π stacking or hydrophobic interactions. These detailed interaction predictions can provide a rationale for observed biological activity or guide the design of new molecules with enhanced binding properties.

Table 2: Compound Names Mentioned

Compound Name

Computational Prediction of Interactions with Molecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as an enzyme or receptor. ijrar.com This method is instrumental in structure-based drug design for evaluating potential drug candidates and elucidating their binding mechanisms. ijrar.com While specific docking studies for this compound are not extensively documented in the cited literature, the interactions of structurally related nitrophenyl and nitrobenzamide derivatives with various enzymes have been explored, providing a framework for predicting its potential molecular targets.

These computational studies on analogous compounds reveal that the nitrophenyl moiety can play a significant role in molecular recognition and binding. For instance, molecular docking analyses of various nitro-substituted inhibitors have identified key interactions within the binding sites of enzymes like aldose reductase, inducible nitric oxide synthase (iNOS), α-glucosidase, and α-amylase. ijrar.comresearchgate.nettandfonline.com

The typical interactions predicted by these in silico models involve:

Hydrogen Bonding: The nitro group (NO₂) is a strong hydrogen bond acceptor, and the acetamide group (-NH-C=O) contains both a hydrogen bond donor (N-H) and acceptors (C=O). These functional groups can form crucial hydrogen bonds with polar amino acid residues (e.g., Tyrosine, Histidine, Threonine) in an enzyme's active site. ijrar.com

Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions, such as π-π stacking or π-alkyl interactions, with nonpolar residues like Phenylalanine, Tryptophan, and Leucine. ijrar.comajol.info

Electrostatic Interactions: The significant dipole moment created by the electron-withdrawing nitro group and the acetamide group can lead to favorable electrostatic interactions with charged or polar residues within the binding pocket.

A molecular docking study on a novel nitrophenyl derivative against aldose reductase, an enzyme implicated in diabetic complications, revealed a binding energy of -1.90 kcal/mol. ijrar.com The predicted binding mode involved interactions with key residues such as HIS110, TYR48, CYS298, and TRP111. ijrar.com Similarly, studies on nitrobenzamide derivatives as inhibitors of iNOS showed that the number and orientation of nitro groups influenced binding efficiency. researchgate.netnih.gov In another example, N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were docked against α-glucosidase and α-amylase, showing dock scores ranging from -8.0 to -11.1 kcal/mol, indicating strong potential binding. tandfonline.com

These examples from related molecules suggest that this compound likely has the structural and electronic features necessary to interact with various biological targets. Computational docking could be effectively employed to screen potential enzyme targets and predict the specific interactions that would stabilize the ligand-protein complex, thereby guiding experimental validation.

Table 1: Predicted Molecular Interactions for Nitrophenyl-Containing Compounds with Enzyme Targets

Target Enzyme Key Interacting Residues (Examples) Type of Interaction Reference
Aldose Reductase HIS110, TYR48, TRP111, CYS298 Hydrogen Bonding, Hydrophobic ijrar.com
Inducible Nitric Oxide Synthase (iNOS) Not specified Governed by nitro group orientation and polarizability researchgate.netnih.gov
α-Glucosidase Not specified Strong binding predicted by dock scores (-10.2 to -8.0 kcal/mol) tandfonline.com
α-Amylase Not specified Strong binding predicted by dock scores (-11.1 to -8.3 kcal/mol) tandfonline.com

Conformational Analysis using Advanced Computational Methods

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Advanced computational methods, such as Potential Energy Surface (PES) scans and Density Functional Theory (DFT) calculations, are employed to explore the conformational landscape of molecules like this compound.

A PES scan systematically varies specific geometric parameters, such as dihedral angles, while optimizing the rest of the molecular geometry to map out the relative energies of different conformations. uni-muenchen.deq-chem.comq-chem.com For this compound, key rotatable bonds include the C(aryl)-C(methylene) bond and the C(methylene)-C(carbonyl) bond. A PES scan of the dihedral angles around these bonds would reveal the lowest energy conformers (stable states) and the energy barriers for interconversion between them.

While direct conformational analysis of this compound is not detailed in the provided search results, a study on a series of N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, including a nitro-substituted analog, offers valuable insights. nih.gov Using DFT calculations at the B3LYP/6-311++G(d,p) level, researchers identified two primary stable conformation pairs for the nitro-analog: gauche and cis. nih.gov

Gauche Conformer: This was identified as the most stable conformation in the gas phase. Its stability is attributed to specific orbital interactions, as revealed by Natural Bond Orbital (NBO) analysis. These include hyperconjugative interactions that delocalize electron density from lone pairs of sulfur and oxygen atoms into antibonding orbitals of adjacent bonds. nih.gov

Cis Conformer: This conformer was found to be less stable. The destabilization was partly due to electrostatic repulsion between the C(δ+)-S(δ-) and C(δ+)-O(δ-) dipoles. nih.gov

The study also noted that the relative population of these conformers could be influenced by the solvent environment, with an increasing population of the more polar cis conformer in more polar solvents. nih.gov This highlights the importance of considering environmental effects in conformational studies. For this compound, similar computational approaches could identify the preferred spatial arrangement of the nitrophenyl ring relative to the acetamide tail, which is critical for its interaction with molecular targets.

Table 2: Key Concepts in the Conformational Analysis of Phenylacetamide Derivatives

Computational Method Purpose Key Findings for Analogous Compounds Reference
Potential Energy Surface (PES) Scan To map the energy landscape by systematically rotating bonds and finding stable conformers and transition states. Identifies low-energy structures like gauche and cis conformers. uni-muenchen.deq-chem.comq-chem.com
Density Functional Theory (DFT) To calculate the electronic structure and relative energies of different conformers with high accuracy. The gauche conformer is more stable than the cis conformer in the gas phase for a nitro-substituted analog. nih.gov
Natural Bond Orbital (NBO) Analysis To analyze orbital interactions that contribute to the stability of specific conformations. The gauche conformer is stabilized by specific hyperconjugative orbital interactions absent in the cis form. nih.gov
Polarisable Continuum Model (PCM) To simulate the effect of a solvent on conformational stability. The population of the more polar cis conformer increases with solvent polarity. nih.gov

Studies on Charge Transfer Phenomena and Electronic Excitation

The electronic properties of this compound are dominated by the interplay between the electron-withdrawing nitro (NO₂) group and the electron-donating potential of the acetamide moiety and phenyl ring. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that can be investigated using computational methods like DFT and Time-Dependent DFT (TD-DFT).

DFT calculations are used to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov For a molecule like this compound, the HOMO is expected to be localized primarily on the phenylacetamide portion, while the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher polarizability and chemical reactivity. researchgate.net

TD-DFT is an extension of DFT used to study the excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic absorption spectrum (UV-Vis). researchgate.net Furthermore, TD-DFT analysis can characterize the nature of electronic transitions. For this compound, transitions from the HOMO to the LUMO would likely have significant charge-transfer character, where the electronic excitation corresponds to a shift of electron density from the phenylacetamide part to the nitro group. nih.gov These transitions are often classified as π → π* or n → π* excitations.

Natural Bond Orbital (NBO) analysis can further quantify the charge transfer within the molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can calculate the second-order perturbation interaction energy (E²), which measures the strength of electron delocalization from a donor to an acceptor orbital. nih.gov This provides a quantitative measure of the ICT character in both the ground and excited states.

Table 3: Significance of Computational Parameters in Electronic Studies

Parameter/Method Description Relevance to this compound Reference
HOMO Highest Occupied Molecular Orbital; region of electron donation. Likely localized on the phenylacetamide moiety. nih.gov
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance. Likely localized on the electron-withdrawing nitro group. nih.gov
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. Indicates kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. researchgate.net
TD-DFT Time-Dependent Density Functional Theory. Predicts electronic absorption spectra (UV-Vis) and characterizes the nature of excited states (e.g., π → π*, ICT). nih.gov
NBO Analysis Natural Bond Orbital Analysis. Quantifies intramolecular charge transfer by analyzing delocalization energies between donor and acceptor orbitals. nih.gov

Advanced Research Applications in Chemical Systems

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry focuses on the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by noncovalent interactions. wikipedia.org This principle is fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. wikipedia.org Derivatives of 2-(4-nitrophenyl)acetamide have emerged as effective hosts, particularly for the recognition of anions.

The structural framework of nitrophenyl acetamide (B32628) derivatives is well-suited for creating chemosensors for anions. The amide (-NH-CO-) group provides a hydrogen-bond donor site, while the nitro-aromatic component acts as a signaling unit. Researchers have successfully synthesized derivatives that function as colorimetric sensors, changing color in the presence of specific anions. mdpi.com

A notable example is the derivative 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which has been studied for its anion binding capabilities using UV-Vis titration. mdpi.com In a dimethyl sulfoxide (B87167) (DMSO) solution, this sensor exhibits a distinct color change from pale yellow to orange specifically upon the addition of fluoride (B91410) (F⁻) ions. mdpi.com This selectivity is attributed to the small size and high negative charge density of the fluoride ion, which allows for a strong interaction with the sensor molecule. mdpi.com The sensor also shows a color change to a less intense yellow with other anions like acetate (B1210297) (CH₃COO⁻), benzoate (B1203000) (C₆H₅COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), demonstrating a differential response. mdpi.com

Table 1: Colorimetric Response of a this compound Derivative to Various Anions Data sourced from a study on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide in DMSO. mdpi.com

Anion AddedInitial ColorFinal Color
Fluoride (F⁻)Pale YellowOrange
Acetate (CH₃COO⁻)Pale YellowIntense Yellow
Benzoate (C₆H₅COO⁻)Pale YellowIntense Yellow
Dihydrogen Phosphate (H₂PO₄⁻)Pale YellowIntense Yellow
Chloride (Cl⁻)Pale YellowNo significant change
Bromide (Br⁻)Pale YellowNo significant change

The selective binding of anions by this compound-based hosts is governed by a network of noncovalent interactions. wikipedia.org The primary interaction involves hydrogen bonding between the amide N-H proton and the negatively charged anion. mdpi.comacs.org The strength of this interaction is a key determinant of binding affinity and selectivity.

Crystal structure analyses of related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, reveal the importance of these interactions in the solid state. researchgate.netnih.gov The molecules are often linked by intermolecular N-H⋯O hydrogen bonds, which can form extensive chains or patterns. researchgate.netnih.gov Other weak interactions, including C-H⋯O, C-H···π, and π-π stacking interactions, also contribute to the stability and organization of the crystal packing, creating a well-defined cavity or binding site. mdpi.com

The mechanism of color change, especially in the presence of highly basic anions like fluoride in organic solvents, can be attributed to deprotonation of the amide N-H group following the initial hydrogen-bonding interaction. mdpi.comacs.org This deprotonation significantly alters the electronic structure of the molecule, leading to the observed colorimetric response. mdpi.com Computational studies on similar host-guest systems confirm that while electrostatic forces typically account for the majority of the binding energy, orbital interactions also play a crucial and variable role depending on the specific anion. researchgate.net

Table 2: Key Noncovalent Interactions in Anion Recognition by Nitrophenyl Acetamide Derivatives

Type of InteractionDescriptionSource
N-H···Anion Hydrogen Bond The primary interaction where the acidic amide proton donates a hydrogen bond to the anion. mdpi.comacs.org
C-H···O Hydrogen Bond Weak hydrogen bonds from carbon atoms to oxygen atoms of the nitro or amide group, stabilizing the structure. researchgate.net
π-π Interactions Stacking interactions between the electron-deficient nitrophenyl rings, contributing to molecular assembly. mdpi.com
Intramolecular Hydrogen Bonds Interactions within the same molecule, such as between an N-H group and an adjacent nitro-group oxygen, which influences molecular planarity and binding geometry. nih.govnih.gov

Investigations of Optical Properties and Internal Charge Transfer Processes

The optical properties of this compound and its derivatives are dominated by a phenomenon known as internal charge transfer (ICT). mdpi.com These molecules are classic examples of "push-pull" systems, where an electron-donating group (the "push," often the acetamido group) is electronically conjugated to an electron-withdrawing group (the "pull," the nitrophenyl group).

Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor portion of the molecule to an orbital on the acceptor portion. nih.govresearchgate.net This creates an excited state with significant charge separation, known as an ICT state. nih.gov This charge transfer process is responsible for the strong absorption band observed in the UV-visible spectrum of these compounds, such as the one reported at 327 nm for a derivative sensor. mdpi.com

The anion sensing mechanism is intrinsically linked to this ICT process. When an anion binds to the amide group, it increases the electron-donating ability of this "push" component. This enhancement of the donor strength facilitates the internal charge transfer, causing a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. mdpi.com This shift is perceived as a change in color, providing the basis for colorimetric sensing. mdpi.com Studies on similar nitroaromatic systems have shown that the ICT process is often accompanied by ultrafast structural changes, such as the twisting of the nitrophenyl group, which occur on a femtosecond timescale. nih.govresearchgate.net The binding of an anion effectively modulates this photophysical process, making it a highly sensitive signaling mechanism. mdpi.com

Table 3: Summary of Optical Properties and ICT Phenomena

PropertyDescriptionRelevanceSource
UV-Vis Absorption Exhibits characteristic absorption bands, including a strong band around 327 nm in derivatives.This band is associated with the ICT process. mdpi.com
Internal Charge Transfer (ICT) Photoinduced electron transfer from the electron-donating amide region to the electron-withdrawing nitrophenyl region.The fundamental process responsible for the compound's optical properties and sensing ability. mdpi.comnih.govresearchgate.net
Colorimetric Change A visible color change (e.g., yellow to orange) upon binding a specific anion.This is the result of the anion modulating the ICT process, causing a shift in the absorption spectrum. mdpi.com
Structural Dynamics The ICT state is often associated with twisting of the nitrophenyl group relative to the molecular plane.These ultrafast dynamics are a key feature of the excited state behavior in push-pull chromophores. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-(4-Nitrophenyl)acetamide, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-nitrobenzaldehyde with acetamide derivatives under acidic or basic conditions. For example, in , N,N′-((4-Nitrophenyl)methylene)bis(2-(4-chlorophenyl)-acetamide) was synthesized using 4-nitrobenzaldehyde and 2-(4-chlorophenyl)acetamide in DMSO, yielding 90% via method 1. Optimization includes:

  • Temperature control : Reflux conditions (~80–100°C) enhance reaction rates.
  • Catalysts : Acidic (e.g., HCl) or basic catalysts (e.g., NaHCO₃) improve yields.
  • Purification : Recrystallization from solvents like ethanol or DMSO ensures purity .

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.24–8.25 ppm for aromatic protons in ) confirm substituent positions.
  • LC-MS : Validates molecular weight (e.g., m/z 472.0 [M+H]⁺ in ).
  • Elemental Analysis : Ensures stoichiometric purity.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced: What crystallographic techniques are used to resolve the crystal structure of this compound derivatives?

Answer:
X-ray crystallography with software like OLEX2 ( ) is critical. For example, details monoclinic crystal parameters (a = 9.6643 Å, b = 18.5534 Å) for N-(4-Hydroxy-2-nitrophenyl)acetamide. Steps include:

  • Data Collection : High-resolution diffraction (Cu-Kα radiation).
  • Refinement : R-factors < 0.05 ensure accuracy.
  • Hydrogen Bonding Analysis : Intermolecular interactions (e.g., C–H⋯O in ) stabilize the lattice.
    Crystallization from methanol or ethanol yields single crystals suitable for analysis .

Advanced: How can researchers evaluate the biological activity of this compound derivatives, such as antioxidant or anti-inflammatory effects?

Answer:

  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging or lipid peroxidation assays ( ).
    • Anti-inflammatory Testing : COX-2 inhibition via ELISA.
  • Mechanistic Studies :
    • ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species ( ).
    • Molecular Docking : Predict binding affinities to targets like NF-κB.
  • Dose-Response Curves : IC₅₀ values determine potency .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data for this compound analogs?

Answer:

  • Data Validation : Cross-check NMR/LC-MS results with theoretical simulations (e.g., ChemDraw).
  • Crystallographic Redundancy : Collect multiple datasets to resolve ambiguities (e.g., torsion angles in ).
  • Statistical Analysis : Use Rmerge and CC₁/₂ values to assess data quality.
  • Peer Review : Compare with published structures (e.g., CCDC entries in ) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis ( ).
  • Spill Management : Neutralize acids/bases and adsorb with inert materials.
  • Waste Disposal : Segregate halogenated waste per EPA guidelines .

Advanced: What strategies are effective for modifying the nitro group in this compound to enhance bioactivity?

Answer:

  • Reduction : Convert –NO₂ to –NH₂ using Zn/HCl ( ) for improved solubility.
  • Functionalization : Introduce sulfonyl or acetyl groups via electrophilic substitution.
  • Click Chemistry : Attach triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition.
  • SAR Studies : Correlate substituent effects with activity (e.g., –OH in boosts antioxidant capacity) .

Basic: What solvents and storage conditions are optimal for preserving this compound stability?

Answer:

  • Solvents : DMSO or DMF for dissolution; avoid protic solvents (e.g., H₂O) to prevent hydrolysis.
  • Storage : Airtight containers under inert gas (N₂/Ar) at –20°C.
  • Light Sensitivity : Amber vials prevent nitro group degradation ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)acetamide
Reactant of Route 2
2-(4-Nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.